molecular formula C13H13N3O4 B11049610 2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

Cat. No. B11049610
M. Wt: 275.26 g/mol
InChI Key: FQHIJNFPVWPPHZ-UHFFFAOYSA-N
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Description

2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetylamino group, a methyl-substituted oxadiazole ring, and a phenyl acetate moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Acetylation: The acetylamino group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the phenol group with acetic anhydride or acetyl chloride to form the phenyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-4-(1,3,4-oxadiazol-2-yl)phenyl acetate: Lacks the methyl group on the oxadiazole ring.

    2-(Acetylamino)-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl acetate: Different position of the oxadiazole ring.

    2-(Acetylamino)-4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl acetate: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the methyl-substituted oxadiazole ring in 2-(Acetylamino)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.

properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

[2-acetamido-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl] acetate

InChI

InChI=1S/C13H13N3O4/c1-7(17)14-11-6-10(13-16-15-8(2)19-13)4-5-12(11)20-9(3)18/h4-6H,1-3H3,(H,14,17)

InChI Key

FQHIJNFPVWPPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)OC(=O)C)NC(=O)C

Origin of Product

United States

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